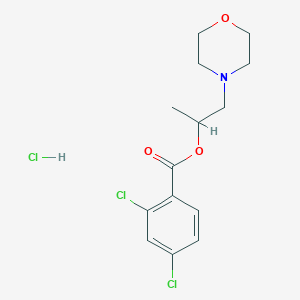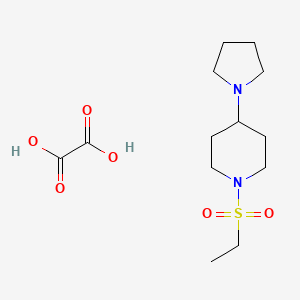
N-benzyl-N-methyl-1-(4-phenylcyclohexyl)-4-piperidinamine oxalate
Übersicht
Beschreibung
N-benzyl-N-methyl-1-(4-phenylcyclohexyl)-4-piperidinamine oxalate, commonly known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. BTCP is a psychoactive drug that has been used for scientific research purposes due to its ability to bind to the dopamine transporter and inhibit the reuptake of dopamine.
Wirkmechanismus
BTCP acts as a dopamine reuptake inhibitor by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This results in increased levels of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. The exact mechanism of action of BTCP is not fully understood, but it is believed to involve the inhibition of dopamine transporter-mediated reverse transport of dopamine.
Biochemical and Physiological Effects:
BTCP has been shown to increase extracellular levels of dopamine in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. This leads to enhanced dopaminergic neurotransmission, which is associated with increased motivation, reward, and pleasure. BTCP has also been shown to increase locomotor activity and induce hyperthermia in animals.
Vorteile Und Einschränkungen Für Laborexperimente
BTCP is a useful tool for studying the role of dopamine in various physiological and pathological conditions. It has high selectivity for the dopamine transporter and is not known to interact significantly with other neurotransmitter systems. However, its psychoactive effects and potential for abuse limit its use in certain experimental settings. Additionally, the lack of human clinical data on BTCP makes it difficult to extrapolate findings from animal studies to humans.
Zukünftige Richtungen
Future research on BTCP should focus on its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders. It may also be useful to investigate the effects of BTCP on other neurotransmitter systems and its interactions with other drugs. Additionally, further studies are needed to evaluate the safety and efficacy of BTCP in humans.
Wissenschaftliche Forschungsanwendungen
BTCP has been used for scientific research purposes to study the role of dopamine in various physiological and pathological conditions. It has been used to investigate the effects of dopamine reuptake inhibitors on the brain, as well as to study the mechanisms of addiction and drug abuse. BTCP has also been used in preclinical studies to evaluate its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2.C2H2O4/c1-26(20-21-8-4-2-5-9-21)24-16-18-27(19-17-24)25-14-12-23(13-15-25)22-10-6-3-7-11-22;3-1(4)2(5)6/h2-11,23-25H,12-20H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKYLZXQDNOYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-{[(3-nitrophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3973420.png)


![N-phenyl-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3973445.png)
![N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide](/img/structure/B3973450.png)
![1-benzyl-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973454.png)
![2-butyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3973461.png)
![4-(allyloxy)-3-ethoxy-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)benzamide](/img/structure/B3973467.png)

![4-(5-{[1-(3,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B3973493.png)
![1-(2-fluorophenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973507.png)
![1-(2-fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973511.png)
![1-[1-(4-methylcyclohexyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973515.png)
